N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine
Brand Name: Vulcanchem
CAS No.: 713085-08-6
VCID: VC7055039
InChI: InChI=1S/C10H12BrNO4S/c1-7-5-8(3-4-9(7)11)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
SMILES: CC1=C(C=CC(=C1)N(CC(=O)O)S(=O)(=O)C)Br
Molecular Formula: C10H12BrNO4S
Molecular Weight: 322.17

N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine

CAS No.: 713085-08-6

Cat. No.: VC7055039

Molecular Formula: C10H12BrNO4S

Molecular Weight: 322.17

* For research use only. Not for human or veterinary use.

N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycine - 713085-08-6

Specification

CAS No. 713085-08-6
Molecular Formula C10H12BrNO4S
Molecular Weight 322.17
IUPAC Name 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetic acid
Standard InChI InChI=1S/C10H12BrNO4S/c1-7-5-8(3-4-9(7)11)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Standard InChI Key YLWSJYZXOZXEIQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N(CC(=O)O)S(=O)(=O)C)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is systematically named to reflect its substituents:

  • A 4-bromo-3-methylphenyl group attached to the nitrogen of glycine.

  • A methylsulfonyl group (-SO₂CH₃) bonded to the same nitrogen atom.

Its molecular formula (C₁₀H₁₂BrNO₄S) and weight (322.18 g/mol) are confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) analyses . The bromine atom at the para position of the aromatic ring enhances electrophilic reactivity, while the methylsulfonyl group contributes to polarity and potential hydrogen-bonding interactions .

Comparative Analysis of Structural Analogues

The compound shares structural similarities with other sulfonamide-glycine derivatives, such as N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine (PubChem CID: 701150), which substitutes bromine with fluorine . Key differences include:

PropertyN-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycineN-[(4-Fluoro-3-methylphenyl)sulfonyl]glycine
Molecular FormulaC₁₀H₁₂BrNO₄SC₉H₁₀FNO₄S
Molecular Weight322.18 g/mol247.25 g/mol
Halogen SubstituentBromine (Br)Fluorine (F)
Polar Surface Area94.6 Ų89.4 Ų

The bromine atom in the target compound increases molecular weight and lipophilicity compared to its fluoro analogue, potentially enhancing membrane permeability .

Synthesis and Manufacturing

Industrial Production Methods

N-(4-Bromo-3-methylphenyl)-N-(methylsulfonyl)glycine is synthesized via a multi-step process:

  • Bromination of 3-methylacetanilide: Introduction of bromine at the para position using reagents like N-bromosuccinimide (NBS) under controlled conditions .

  • Sulfonation: Reaction with methanesulfonyl chloride to install the methylsulfonyl group.

  • Glycine Coupling: Condensation with glycine derivatives to form the final product .

Optimization of reaction parameters (e.g., temperature, solvent, catalyst) ensures yields exceeding 70% and purity ≥97% .

Quality Control and Certification

Manufacturers adhere to ISO-certified protocols to guarantee batch consistency . Key quality metrics include:

  • HPLC Purity: ≥97% .

  • Residual Solvents: <0.1% (tested via gas chromatography).

  • Heavy Metals: <10 ppm (inductively coupled plasma mass spectrometry).

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1160 cm⁻¹ (S=O stretching) and 1540 cm⁻¹ (C-Br vibration) .

  • ¹H NMR (DMSO-d₆): δ 7.65 (d, 1H, aromatic), δ 7.42 (s, 1H, aromatic), δ 3.21 (s, 3H, SO₂CH₃), δ 2.34 (s, 3H, CH₃) .

Industrial Applications and Regulatory Considerations

Role in Pharmaceutical Synthesis

The compound is primarily used as an active pharmaceutical ingredient (API) intermediate in:

  • Anticancer agents (bromine enhances DNA alkylation potential).

  • Anti-inflammatory drugs (sulfonamide group inhibits prostaglandin synthesis).

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